molecular formula C13H20N2 B1622947 2-[(6-Methylpyridin-2-yl)methyl]azepane CAS No. 527674-26-6

2-[(6-Methylpyridin-2-yl)methyl]azepane

Cat. No.: B1622947
CAS No.: 527674-26-6
M. Wt: 204.31 g/mol
InChI Key: LAQNJDHBTJJHQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-Methylpyridin-2-yl)methyl]azepane is a chemical compound that belongs to the class of azepanes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Methylpyridin-2-yl)methyl]azepane typically involves the reaction of (6-Methylpyridin-2-yl)methanamine with azepane under specific conditions. One common method involves the use of a solvent such as tetrahydrofuran (THF) and a catalyst like triphenylphosphine. The reaction is carried out at room temperature, and the progress is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. The process involves passing the starting materials through a column packed with a catalyst, such as Raney nickel, using a low boiling point alcohol like 1-propanol at high temperature .

Chemical Reactions Analysis

Types of Reactions

2-[(6-Methylpyridin-2-yl)methyl]azepane undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as molecular oxygen or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Molecular oxygen, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound has shown promise in biological assays for its potential therapeutic effects.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-fibrotic and anti-inflammatory properties.

    Industry: It is utilized in the synthesis of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(6-Methylpyridin-2-yl)methyl]azepane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical and biological activities. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2-pyridinylmethanamine: This compound shares a similar pyridine structure but lacks the azepane ring.

    6,6’-Dimethyl-2,2’-bipyridine: Another related compound used in coordination chemistry and catalysis.

Uniqueness

2-[(6-Methylpyridin-2-yl)methyl]azepane is unique due to its combination of a pyridine ring and an azepane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[(6-methylpyridin-2-yl)methyl]azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-6-5-8-13(15-11)10-12-7-3-2-4-9-14-12/h5-6,8,12,14H,2-4,7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQNJDHBTJJHQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CC2CCCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393011
Record name 2-[(6-methylpyridin-2-yl)methyl]azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

527674-26-6
Record name 1H-Azepine, hexahydro-2-[(6-methyl-2-pyridinyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=527674-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(6-methylpyridin-2-yl)methyl]azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(6-Methylpyridin-2-yl)methyl]azepane
Reactant of Route 2
2-[(6-Methylpyridin-2-yl)methyl]azepane
Reactant of Route 3
Reactant of Route 3
2-[(6-Methylpyridin-2-yl)methyl]azepane
Reactant of Route 4
2-[(6-Methylpyridin-2-yl)methyl]azepane
Reactant of Route 5
2-[(6-Methylpyridin-2-yl)methyl]azepane
Reactant of Route 6
Reactant of Route 6
2-[(6-Methylpyridin-2-yl)methyl]azepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.